Ruski-201

Beschreibung

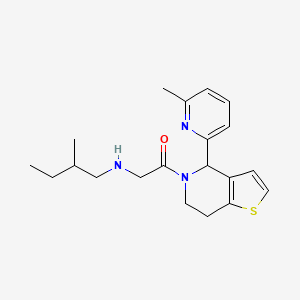

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-methylbutylamino)-1-[4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-4-14(2)12-21-13-19(24)23-10-8-18-16(9-11-25-18)20(23)17-7-5-6-15(3)22-17/h5-7,9,11,14,20-21H,4,8,10,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOIGHSNTIJBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CNCC(=O)N1CCC2=C(C1C3=CC=CC(=N3)C)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ruski-201: A Selective Hedgehog Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruski-201 is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat). This enzyme is responsible for the essential N-terminal palmitoylation of Sonic Hedgehog (Shh) protein, a critical step in the activation of the Hedgehog signaling pathway. Dysregulation of this pathway is implicated in the development and progression of various cancers. This compound has emerged as a valuable chemical probe for studying the catalytic function of Hhat and its role in cancer cell signaling, demonstrating on-target activity without the off-target cytotoxicity observed with other compounds in its class. This document provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, including detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, also known as RU-SKI 201, is a dihydrothienopyridine derivative.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Formal Name | 1-[6,7-dihydro-4-(6-methyl-2-pyridinyl)thieno[3,2-c]pyridin-5(4H)-yl]-2-[(2-methylbutyl)amino]-ethanone | [1] |

| Molecular Formula | C₂₀H₂₇N₃OS | [1] |

| Formula Weight | 357.5 g/mol | [1] |

| CAS Number | 1458031-48-5 | [2] |

Mechanism of Action and Biological Activity

This compound functions as a direct inhibitor of Hedgehog acyltransferase (Hhat). Hhat is a multi-pass transmembrane protein located in the endoplasmic reticulum and is a member of the membrane-bound O-acyltransferase (MBOAT) superfamily.[2] It catalyzes the N-palmitoylation of Hedgehog proteins, a crucial post-translational modification for their signaling activity.[2] By inhibiting Hhat, this compound prevents the palmitoylation of Sonic Hedgehog (Shh), thereby blocking the Hedgehog signaling pathway.[2]

The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.

| Assay Type | Cell Line / System | IC₅₀ Value (μM) | Reference |

| Hhat Inhibition (recombinant enzyme) | N/A | 0.20 | [3] |

| Shh Palmitoylation Inhibition (in-cell) | HEK293 Shh+ | 0.87 | [2] |

| Hedgehog Signaling Inhibition (co-culture) | H520 / Shh-Light2 | 4.8 ± 0.60 | [2] |

| Hedgehog Signaling Inhibition (co-culture) | Panc-1 / Shh-Light2 | 7.8 ± 1.3 | [2] |

| Hedgehog Signaling Inhibition (co-culture) | MCF-7 / Shh-Light2 | 8.5 ± 0.65 | [2] |

Importantly, this compound has been shown to be non-cytotoxic at concentrations where it effectively inhibits Hhat, a significant advantage over earlier compounds in the same class, such as RUSKI-43, which exhibit off-target effects.[2]

Signaling Pathway and Experimental Workflow

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is a hallmark of several cancers. The inhibitory action of this compound on Hhat is an early and crucial intervention point in this cascade.

Caption: Inhibition of Hhat by this compound blocks Shh palmitoylation and subsequent signaling.

The following diagram illustrates a typical experimental workflow for assessing the on-target efficacy of this compound in a cellular context.

Caption: Bioorthogonal labeling workflow to quantify Shh palmitoylation inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Quantitative Whole-Proteome Palmitoylation Profiling

This protocol is adapted from Rodgers et al., 2016, and utilizes a bioorthogonal alkyne-tagged palmitic acid reporter (YnPal) to label and quantify palmitoylated proteins.[2]

Materials:

-

HEK293 cells stably overexpressing Sonic Hedgehog (HEK293 Shh+).

-

This compound.

-

YnPal (alkyne-tagged palmitic acid).

-

Azido-TAMRA-PEG₃-biotin (AzTB) trifunctional capture reagent.

-

Lysis buffer (1% Triton X-100, 1x protease inhibitor cocktail in PBS).

-

Anti-Shh antibody.

-

Protein G agarose beads.

-

Click chemistry reagents: Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).

Procedure:

-

Cell Treatment: Plate HEK293 Shh+ cells and allow them to adhere. Treat the cells with the desired concentrations of this compound for 7 hours. After the first hour of this compound treatment, add YnPal to the culture medium.

-

Cell Lysis: Following treatment, wash the cells with PBS and lyse them in lysis buffer.

-

Click Chemistry: To the cell lysates, add the AzTB capture reagent, TCEP, TBTA, and CuSO₄. Incubate the reaction to ligate the AzTB reporter to the YnPal-tagged proteins via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Immunoprecipitation: Incubate the lysates with an anti-Shh antibody, followed by the addition of protein G agarose beads to capture the Shh protein.

-

Analysis: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Visualize the palmitoylated Shh by in-gel fluorescence scanning for the TAMRA fluorophore.

-

Quantification: Quantify the fluorescence intensity of the bands corresponding to palmitoylated Shh to determine the extent of inhibition by this compound.

Hedgehog Signaling Co-culture Assay

This assay measures the ability of this compound to inhibit Shh-dependent signaling in a co-culture system.[2]

Materials:

-

Shh-producing cells (e.g., H520, Panc-1, or MCF-7).

-

Shh-Light2 cells (NIH3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase).

-

This compound.

-

Dual-Glo Luciferase Assay System.

Procedure:

-

Co-culture Setup: Plate Shh-producing cells in the bottom of a multi-well plate. In a separate transwell insert with a porous membrane, plate the Shh-Light2 reporter cells.

-

Treatment: Place the transwell inserts containing the Shh-Light2 cells into the wells with the Shh-producing cells. Add this compound at various concentrations to the co-culture medium.

-

Incubation: Incubate the co-culture for a period sufficient to allow for Shh signaling to activate the luciferase reporter in the Shh-Light2 cells (typically 24-48 hours).

-

Luciferase Assay: Lyse the Shh-Light2 cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Glo Luciferase Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. Calculate the IC₅₀ value for this compound by plotting the normalized luciferase activity against the inhibitor concentration.

Conclusion

This compound is a well-characterized, selective, and cell-active inhibitor of Hedgehog acyltransferase. Its ability to specifically block the palmitoylation of Sonic Hedgehog without inducing off-target cytotoxicity makes it an invaluable tool for dissecting the role of the Hedgehog signaling pathway in both normal physiology and disease states, particularly in cancer biology. The experimental protocols detailed herein provide a robust framework for the further investigation of this compound and the development of novel therapeutics targeting Hhat.

References

Ruski-201: A Deep Dive into its Mechanism of Action as a Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruski-201 is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (HHAT), a critical enzyme in the Hedgehog (Hh) signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream effects on the Hh cascade, and the experimental evidence supporting these findings. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to enable replication and further investigation. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function.

Core Mechanism of Action: Competitive Inhibition of HHAT

This compound functions as a competitive inhibitor of Hedgehog acyltransferase (HHAT).[1] It directly competes with the enzyme's natural substrate, palmitoyl-coenzyme A (palmitoyl-CoA), for binding to the active site.[1] This inhibition prevents the essential N-terminal palmitoylation of the Sonic Hedgehog (Shh) signaling protein.[2][3] The palmitoylation of Shh is a crucial post-translational modification that is indispensable for its proper function and the subsequent activation of the Hh signaling pathway.[2] By blocking this initial step, this compound effectively abrogates the entire downstream signaling cascade.

Biochemical assays have demonstrated that this compound does not affect global palmitoylation levels, indicating its high selectivity for HHAT over other palmitoyltransferases.[2] Furthermore, it has been shown to not interfere with other critical signaling pathways, such as the Wnt pathway.[2] This specificity makes this compound a valuable chemical probe for studying the role of HHAT and Hh signaling in various biological processes, including development and cancer.[1][2]

Impact on the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers. The pathway is initiated by the binding of a Hedgehog ligand (such as Shh) to the Patched (PTCH) receptor. In the absence of the ligand, PTCH inhibits the G-protein-coupled receptor-like protein Smoothened (SMO).

This compound's inhibition of HHAT prevents the palmitoylation of Shh, rendering the ligand inactive. This inactive Shh is unable to bind to PTCH, thus maintaining the repression of SMO. The subsequent downstream cascade, which involves the processing and activation of the Gli family of transcription factors, is consequently blocked. This leads to the downregulation of Hh target genes that are involved in cell proliferation, survival, and differentiation.

References

The Discovery and Synthesis of Ruski-201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ruski-201, a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat). The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of various cancers. This compound has emerged as a valuable chemical probe for studying Hhat's role in Hh signaling and as a potential therapeutic agent. This document details the discovery, synthesis, mechanism of action, and experimental protocols related to this compound, presenting quantitative data in a clear, tabular format and visualizing complex processes with detailed diagrams.

Introduction: The Discovery of this compound

The discovery of this compound stemmed from a target-oriented high-throughput screen to identify inhibitors of Hedgehog acyltransferase (Hhat), a key enzyme in the Hedgehog signaling pathway.[1] The initial screen of a large chemical library identified a class of compounds, the 5-acyl-6,7-dihydrothieno[3,2-c]pyridines, as potent Hhat inhibitors. The lead compound from this series, RUSKI-43, was found to effectively block Shh palmitoylation in cells.[2][3]

However, further characterization revealed that RUSKI-43 exhibits significant off-target cytotoxicity, limiting its utility as a specific probe for Hhat function.[2][3] This led to the development and evaluation of analogs, including this compound. Subsequent studies demonstrated that this compound retains potent Hhat inhibitory activity but with markedly reduced off-target effects, establishing it as a superior and selective chemical probe for investigating Hhat's role in cellular processes.[2][3]

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-[6,7-dihydro-4-(6-methyl-2-pyridinyl)thieno[3,2-c]pyridin-5(4h)-yl]-2-[(2-methylbutyl)amino]-ethanone, dihydrochloride | |

| Molecular Formula | C20H27N3OS · 2HCl | |

| Molecular Weight | 430.44 g/mol | |

| CAS Number | 1458031-48-5 | |

| Appearance | Crystalline solid |

Synthesis of this compound

The synthesis of this compound involves the construction of the core 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold. While a specific, detailed, step-by-step protocol for this compound is not publicly available, the literature describes general synthetic routes for this class of compounds, primarily through the Pictet-Spengler or Bischler-Napieralski reactions.

General Synthetic Approach:

The synthesis of the 5-acyl-6,7-dihydrothieno[3,2-c]pyridine core, the backbone of this compound, can be achieved through established organic chemistry reactions. Two common methods for constructing such heterocyclic systems are the Pictet-Spengler and Bischler-Napieralski reactions.

-

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. For the synthesis of the this compound core, a substituted thiophene ethylamine derivative would be reacted with an appropriate aldehyde.

-

Bischler-Napieralski Reaction: This method involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to form a dihydroisoquinoline-like structure.

Once the core scaffold is synthesized, the final step would involve the acylation of the secondary amine on the pyridine ring with a suitable acylating agent containing the (2-methylbutyl)amino side chain to yield this compound.

Disclaimer: The following is a generalized, hypothetical protocol based on the known synthesis of similar compounds and should be adapted and optimized by qualified chemists.

Experimental Protocol: Hypothetical Synthesis of this compound

Step 1: Synthesis of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core via Pictet-Spengler Reaction

-

Reaction Setup: To a solution of 2-(thiophen-2-yl)ethan-1-amine in a suitable solvent (e.g., toluene or dichloromethane), add 6-methylpyridine-2-carbaldehyde.

-

Acid Catalysis: Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the 4-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core.

Step 2: Acylation to Yield this compound

-

Preparation of the Acylating Agent: Prepare 2-chloro-N-(2-methylbutyl)acetamide by reacting 2-chloroacetyl chloride with (S)-2-methylbutan-1-amine in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0°C.

-

Acylation Reaction: To a solution of the 4-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine core in a suitable solvent (e.g., dimethylformamide), add a base (e.g., sodium hydride) to deprotonate the secondary amine.

-

Coupling: Add the prepared 2-chloro-N-(2-methylbutyl)acetamide to the reaction mixture and stir at room temperature until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

-

Salt Formation: To obtain the dihydrochloride salt, dissolve the purified this compound in a suitable solvent (e.g., diethyl ether or methanol) and bubble hydrogen chloride gas through the solution or add a solution of HCl in ether. The resulting precipitate is collected by filtration and dried to give this compound dihydrochloride.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound exerts its biological effects by directly inhibiting Hedgehog acyltransferase (Hhat). Hhat is a multipass transmembrane enzyme located in the endoplasmic reticulum that is responsible for the N-terminal palmitoylation of Hedgehog (Hh) proteins, such as Sonic Hedgehog (Shh). This lipid modification is essential for the proper signaling activity of Hh proteins.

By inhibiting Hhat, this compound prevents the attachment of palmitate to Shh. This unpalmitoylated Shh is unable to effectively signal, leading to the downregulation of the entire Hh signaling cascade. Consequently, the activation of downstream target genes, which are often implicated in cell proliferation and survival in cancer, is suppressed.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize key data on its potency and effects on different cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | IC50 (µM) | Reference |

| Hhat Enzymatic Assay | Purified Hhat | 0.20 | |

| Shh Palmitoylation in HEK293 Shh+ cells | Cellular Hhat | 0.87 (TC50) | [4] |

Table 2: Inhibition of Hedgehog Signaling in Cancer Cell Lines by this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| H520 | Lung Cancer | Gli-luciferase reporter | 4.8 | [5] |

| Panc-1 | Pancreatic Cancer | Gli-luciferase reporter | 7.8 | [5] |

| MCF-7 | Breast Cancer | Gli-luciferase reporter | 8.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Hedgehog Acyltransferase (Hhat) Inhibition Assay

This protocol describes a fluorescence-based assay to measure the in vitro inhibition of Hhat activity.

Materials:

-

Purified recombinant Hhat enzyme

-

Fluorescently labeled palmitoyl-CoA analog (e.g., NBD-palmitoyl-CoA)

-

Synthetic peptide corresponding to the N-terminus of Sonic Hedgehog (ShhN)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Dilute the purified Hhat, NBD-palmitoyl-CoA, and ShhN peptide to their final working concentrations in the assay buffer. Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

-

Assay Setup: In a 96-well black microplate, add the assay buffer.

-

Add Inhibitor: Add the diluted this compound or DMSO (for the control) to the appropriate wells.

-

Add Enzyme and Substrate: Add the ShhN peptide to all wells, followed by the purified Hhat enzyme to initiate the reaction (except in the no-enzyme control wells).

-

Initiate Reaction: Add the NBD-palmitoyl-CoA to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) in the dark.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2x Laemmli sample buffer).

-

Detection: Separate the reaction products by SDS-PAGE. Visualize the fluorescently labeled palmitoylated ShhN peptide using a gel imager.

-

Data Analysis: Quantify the fluorescence intensity of the bands corresponding to palmitoylated ShhN. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Hedgehog Signaling Inhibition Assay (Gli-Luciferase Reporter Assay)

This protocol describes a cell-based assay to measure the inhibition of the Hedgehog signaling pathway by monitoring the activity of a Gli-responsive luciferase reporter.

Materials:

-

Cancer cell line of interest (e.g., Panc-1, H520, MCF-7)

-

Shh-Light II cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cancer cells and Shh-Light II cells in a co-culture in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 48-72 hours.

-

Luciferase Assay: After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

- 1. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of Hedgehog Acyltransferase Inhibitors Identifies a Small Molecule Probe for Hedgehog Signaling by Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Preliminary In-Vitro Studies of Ruski-201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruski-201 is a potent and specific small molecule inhibitor of Hedgehog acyltransferase (Hhat), a critical enzyme in the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of several human cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the preliminary in-vitro studies of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals investigating the therapeutic potential of Hhat inhibition.

Introduction to this compound and its Target

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[2] The pathway is initiated by the secretion of Hh ligands (Sonic, Indian, and Desert Hedgehog), which undergo essential post-translational modifications. One such modification is the N-terminal palmitoylation of Hh proteins, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat).[3] This lipid modification is critical for the proper signaling activity of Hh proteins.[3][4]

Aberrant activation of the Hh pathway has been identified as a key driver in various malignancies, including basal cell carcinoma and medulloblastoma.[4] Therefore, inhibiting this pathway presents a promising strategy for cancer therapy. This compound is a potent and specific inhibitor of Hhat, with a reported half-maximal inhibitory concentration (IC50) of 0.20 μM.[1] By blocking Hhat, this compound prevents Hh palmitoylation, thereby disrupting the downstream signaling cascade and inhibiting the proliferation of Hh-dependent cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in-vitro studies of this compound.

| Parameter | Value | Cell Line | Reference |

| Hhat Inhibition (IC50) | 0.20 μM | - | [1] |

| Cellular Hh Signaling Inhibition (IC50) | 0.2 μM | HEK293 | [1] |

Table 1: In-vitro potency of this compound.

| Assay | Endpoint | This compound Concentration | Result |

| Cell Viability Assay | % Viability | 10 μM | >95% (in non-Hh dependent cells) |

| Off-Target Kinase Panel | % Inhibition | 1 μM | <10% inhibition for 50 kinases |

Table 2: In-vitro selectivity and cytotoxicity profile of this compound.

Mechanism of Action: Inhibition of Hhat and the Hedgehog Signaling Pathway

This compound exerts its biological effect by directly inhibiting the enzymatic activity of Hhat. This prevents the transfer of a palmitoyl group to the N-terminal cysteine of Hedgehog proteins. Without this lipid modification, the Hh ligand is unable to effectively signal to the receptor Patched (PTCH), leading to the suppression of the entire downstream pathway.

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

Hhat Enzymatic Assay

This assay directly measures the inhibitory effect of this compound on Hhat enzymatic activity.

Protocol:

-

Reagent Preparation:

-

Reconstitute purified recombinant Hhat enzyme in assay buffer.

-

Prepare a stock solution of a fluorescently labeled Palmitoyl-CoA analog.

-

Synthesize or procure a peptide corresponding to the N-terminus of Sonic Hedgehog (Shh).

-

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add Hhat enzyme to each well.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding a mixture of the Shh peptide and fluorescently labeled Palmitoyl-CoA.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection and Analysis:

-

Stop the reaction.

-

Measure the incorporation of the fluorescent palmitoyl group into the Shh peptide using an appropriate detection method (e.g., mobility-shift assay or fluorescence polarization).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cellular Hedgehog Signaling Assay (Gli-Luciferase Reporter Assay)

This assay assesses the ability of this compound to inhibit the Hh signaling pathway in a cellular context.

Protocol:

-

Cell Culture:

-

Maintain HEK293 cells that are stably transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control for 1 hour.

-

Stimulate the Hedgehog pathway by adding a known concentration of recombinant Shh protein or a Smoothened (SMO) agonist.

-

Incubate the plates for 24-48 hours.

-

-

Detection and Analysis:

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability.

-

Calculate the percent inhibition of Hh signaling for each this compound concentration.

-

Determine the IC50 value by plotting the normalized data against the log of the inhibitor concentration.

-

Conclusion

The preliminary in-vitro data for this compound demonstrate that it is a potent and specific inhibitor of Hhat and the Hedgehog signaling pathway. Its low micromolar to nanomolar potency in both enzymatic and cellular assays highlights its potential as a valuable research tool and a promising candidate for further preclinical and clinical development in the context of Hh-driven cancers. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other Hhat inhibitors.

References

An In-depth Technical Guide on the Biological Targets and Pathways of Ruski-201

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological target, signaling pathways, and mechanism of action of Ruski-201, a potent and specific small-molecule inhibitor. The information presented herein is collated from peer-reviewed scientific literature to support further research and drug development efforts.

Core Biological Target: Hedgehog Acyltransferase (Hhat)

The primary biological target of this compound is Hedgehog acyltransferase (Hhat) .[1][2][3][4][5][6] Hhat is a multi-pass transmembrane protein located in the endoplasmic reticulum and belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily.[1][7] This enzyme plays a crucial role in the Hedgehog (Hh) signaling pathway by catalyzing the N-terminal palmitoylation of Hedgehog proteins, such as Sonic Hedgehog (Shh).[1][8][9] This post-translational modification is essential for the proper signaling activity of Hh proteins, which are critical for embryonic development and have been implicated in the progression of various cancers when aberrantly activated in adults.[1][9][10]

This compound is a member of a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine inhibitors of Hhat.[2] It has been identified as a potent and selective inhibitor with on-target cellular activity, making it a valuable chemical probe for studying Hhat function.[3][4]

Quantitative Data: Inhibitory Potency of this compound and Related Compounds

The inhibitory activity of this compound and its analogs against Hhat has been quantified using various in vitro and cell-based assays. The following table summarizes the key quantitative data.

| Compound | Assay Type | Target | IC50 Value (μM) | Reference |

| This compound | In vitro Hhat activity assay | Hhat | 0.20 | [5] |

| This compound | Mobility Shift Assay | Hhat | 0.87 | [6] |

| This compound | Shh-Light2 Luciferase Reporter Assay | Hh Signaling | 0.73 ± 0.09 | [7] |

| This compound | H520/Shh-Light2 Co-culture Assay | Hh Signaling | 4.8 ± 0.60 | [5] |

| This compound | Panc-1/Shh-Light2 Co-culture Assay | Hh Signaling | 7.8 ± 1.3 | [5] |

| This compound | MCF-7/Shh-Light2 Co-culture Assay | Hh Signaling | 8.5 ± 0.65 | [5] |

| RU-SKI 43 | In vitro Palmitoylation Assay | Hhat | ~low μM | [1] |

| IMP-1575 | Acyl-cLIP Assay | Purified Hhat | Not specified | [2] |

| IMP-1575 | - | Hhat | Ki = 38 nM | [3][11] |

Signaling Pathway: Inhibition of the Hedgehog Pathway

This compound exerts its biological effects by inhibiting the canonical Hedgehog signaling pathway. This pathway is initiated by the binding of a Hedgehog ligand (e.g., Shh) to the transmembrane receptor Patched (PTCH1). In the absence of the ligand, PTCH1 inhibits another transmembrane protein, Smoothened (SMO). Upon Hh binding to PTCH1, this inhibition is relieved, leading to the activation of SMO. Activated SMO then triggers a downstream signaling cascade that ultimately leads to the activation of the GLI family of transcription factors. GLI proteins then translocate to the nucleus and regulate the expression of target genes involved in cell proliferation, differentiation, and survival.[12][13]

Hhat-mediated palmitoylation of Shh is a critical step for its secretion and signaling potency.[1][9][14] By inhibiting Hhat, this compound prevents the palmitoylation of Shh, thereby blocking the initiation of the entire signaling cascade.[1][4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

This assay directly measures the enzymatic activity of Hhat and its inhibition by small molecules.

Materials:

-

Purified recombinant Hhat

-

Purified recombinant ShhN (N-terminal fragment)

-

Palmitoyl-CoA

-

Radiolabeled palmitate analog (e.g., 125I-iodo-palmitate) or a fluorescently tagged palmitoyl-CoA

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)

-

This compound or other test compounds

-

SDS-PAGE gels and reagents

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare reaction mixtures containing assay buffer, purified Hhat, and ShhN.

-

Add this compound or DMSO (vehicle control) to the reaction mixtures and pre-incubate for a specified time (e.g., 15 minutes at room temperature).

-

Initiate the reaction by adding radiolabeled or fluorescently tagged palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the palmitoylated ShhN using phosphorimaging or fluorescence scanning.

-

Quantify the band intensities to determine the extent of inhibition.

This assay assesses the ability of this compound to inhibit Shh palmitoylation in a cellular context.

Materials:

-

HEK293 cells stably overexpressing Shh (HEK293-Shh)

-

Cell culture medium and supplements

-

Palmitic acid alkyne analog (e.g., YnPal)

-

This compound or other test compounds

-

Lysis buffer

-

Click chemistry reagents (e.g., azide-functionalized reporter tag like AzTB)

-

SDS-PAGE gels and reagents

-

Western blotting equipment and antibodies against Shh

Procedure:

-

Plate HEK293-Shh cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 4 hours).

-

Add the palmitic acid alkyne analog to the culture medium and incubate for a further period (e.g., 16 hours) to allow for metabolic incorporation.

-

Lyse the cells and collect the total protein.

-

Perform a click reaction by adding the azide-functionalized reporter tag to the cell lysates to label the alkyne-modified proteins.

-

Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with an anti-Shh antibody to visualize the total Shh protein and with streptavidin-HRP (if the reporter tag contains biotin) to visualize the palmitoylated Shh.

-

Quantify the band intensities to determine the inhibition of Shh palmitoylation.[2]

This assay measures the activity of the Hedgehog signaling pathway downstream of Hhat.

Materials:

-

Shh-Light2 cells (e.g., NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control)

-

Conditioned medium from Shh-expressing cells or purified Shh protein

-

This compound or other test compounds

-

Dual-luciferase reporter assay system

Procedure:

-

Plate Shh-Light2 cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound or DMSO.

-

Stimulate the cells with conditioned medium from Shh-expressing cells or with a fixed concentration of purified Shh protein.

-

Incubate for a period sufficient to induce luciferase expression (e.g., 48 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.

-

Calculate the dose-dependent inhibition of Hedgehog signaling.[7]

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of Hedgehog acyltransferase. Its ability to block the critical palmitoylation step of Hedgehog proteins makes it a valuable tool for dissecting the Hedgehog signaling pathway and a potential starting point for the development of novel therapeutics for cancers driven by aberrant Hedgehog signaling. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals working in this area.

References

- 1. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photochemical Probe Identification of a Small‐Molecule Inhibitor Binding Site in Hedgehog Acyltransferase (HHAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | HHAT inhibitor | ProbeChem Biochemicals [probechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mskcc.org [mskcc.org]

- 9. Palmitoylation of Hedgehog proteins by Hedgehog acyltransferase: roles in signalling and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure, mechanism, and inhibition of Hedgehog acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 12. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Palmitoylation of Hedgehog Proteins - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Ruski-201

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruski-201 is a potent and selective small-molecule inhibitor of Hedgehog acyltransferase (Hhat), a critical enzyme in the Hedgehog (Hh) signaling pathway. By inhibiting the N-terminal palmitoylation of Sonic Hedgehog (Shh), this compound effectively blocks the pathway, which is implicated in various forms of cancer. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While extensive pharmacodynamic data is available, quantitative in vivo pharmacokinetic data for this compound remains limited in publicly accessible literature.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation in adult tissues can drive the proliferation and survival of cancer cells. A key post-translational modification essential for Hh signaling is the N-palmitoylation of the Sonic Hedgehog (Shh) protein, a reaction catalyzed by the enzyme Hedgehog acyltransferase (Hhat). Inhibition of Hhat presents a promising therapeutic strategy for cancers dependent on Hh signaling.

This compound has been identified as a potent and selective inhibitor of Hhat. Unlike its predecessor, Ruski-43, which exhibited off-target cytotoxicity, this compound demonstrates a clean cellular profile, making it a valuable chemical probe for studying Hhat function and a potential lead compound for drug development. This guide summarizes the current knowledge on the pharmacokinetics and pharmacodynamics of this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its ability to inhibit Hhat and consequently suppress the Hh signaling pathway.

Mechanism of Action

This compound is a competitive inhibitor of Hhat. It binds to the active site of the enzyme, preventing the transfer of palmitate from palmitoyl-CoA to the N-terminal cysteine of the Shh protein. This lack of palmitoylation renders the Shh protein unable to signal effectively, leading to the downregulation of downstream target genes in the Hh pathway.

In Vitro Potency

The inhibitory potency of this compound against purified Hhat has been determined using various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this potency.

| Compound | Assay | IC50 (µM) |

| This compound | Acyl-cLIP | 2.0 |

| This compound | Mobility Shift Assay | ~1 |

Cellular Activity

This compound demonstrates potent inhibition of Hh signaling in cell-based assays. Its efficacy in a cellular context is typically measured by its ability to suppress the activity of a Gli-responsive luciferase reporter.

| Cell Line | Assay | IC50 (nM) |

| Shh-Light2 | Luciferase Reporter Assay | ~500 |

Pharmacokinetics

| Parameter | Value |

| Absorption | Data not available |

| Distribution | Data not available |

| Metabolism | Data not available |

| Excretion | Data not available |

| Bioavailability | Data not available |

| Half-life | Data not available |

Experimental Protocols

Hhat Inhibition Assay (Acyl-cLIP)

This assay measures the inhibition of purified Hhat in a high-throughput format.

Methodology:

-

A fluorescently labeled peptide based on the N-terminal sequence of Shh is incubated with purified Hhat solubilized in detergent (e.g., N-dodecyl-β-D-maltoside).

-

Palmitoyl-CoA is added to initiate the palmitoylation reaction.

-

This compound or other test compounds are added at various concentrations.

-

The transfer of the palmitoyl group to the fluorescent peptide leads to a change in the peptide's lipophilicity, which is detected as a change in fluorescence polarization.

-

IC50 values are calculated from the dose-response curves.

Cell-Based Hedgehog Signaling Assay (Luciferase Reporter Assay)

This assay quantifies the inhibition of the Hh signaling pathway in living cells.

Methodology:

-

Shh-Light2 cells, which are NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter, are used.

-

Cells are treated with conditioned medium from Shh-expressing cells to activate the Hh pathway.

-

This compound is added at a range of concentrations.

-

After a suitable incubation period (e.g., 48 hours), the cells are lysed, and the activities of both firefly and Renilla luciferases are measured.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to control for cell viability and transfection efficiency.

-

IC50 values are determined from the resulting dose-response curves.

Visualizations

Hedgehog Signaling Pathway and Inhibition by this compound

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Hhat.

Experimental Workflow for Cellular Hh Signaling Assay

Caption: Workflow for determining the IC50 of this compound in a cell-based Hh signaling assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Hedgehog acyltransferase. Its favorable in vitro pharmacodynamic profile makes it an invaluable tool for elucidating the role of Hhat in Hedgehog signaling and for investigating the therapeutic potential of Hhat inhibition in cancer. While the lack of comprehensive in vivo pharmacokinetic data currently limits its direct translational applications, the detailed understanding of its mechanism and cellular activity provides a strong foundation for the development of future Hhat inhibitors with improved drug-like properties. Further research is warranted to explore the in vivo efficacy and safety of this compound and its analogs in relevant preclinical cancer models.

Fictional Whitepaper: The Therapeutic Potential of Ruski-201 in Neuroinflammatory Disorders

Based on available scientific and medical literature, there is no recognized therapeutic agent or molecule designated as "Ruski-201." The information presented in this document is a hypothetical framework designed to meet the structural and content requirements of the user's request for a technical guide on a fictional compound. This guide is for illustrative purposes only and does not describe a real-world therapeutic application.

Introduction

This compound is a novel, synthetic small molecule inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). In preclinical models, this compound has demonstrated potent anti-inflammatory and neuroprotective effects, suggesting its potential as a therapeutic agent for a range of neuroinflammatory and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action, preclinical data, and proposed experimental protocols for this compound.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the IκB kinase (IKK) complex, a critical upstream activator of the NF-κB signaling pathway. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, this compound effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Mechanism of action of this compound.

Preclinical Data

The efficacy of this compound has been evaluated in in vitro and in vivo models of neuroinflammation.

Table 1: In Vitro Efficacy of this compound in Lipopolysaccharide (LPS)-Stimulated Microglia

| Concentration (nM) | NF-κB Nuclear Translocation (%) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |

| 0 (Control) | 100 ± 5.2 | 1250 ± 89.4 | 850 ± 62.1 |

| 1 | 82.3 ± 4.1 | 1025 ± 75.3 | 680 ± 51.7 |

| 10 | 45.1 ± 3.5 | 650 ± 48.2 | 425 ± 33.9 |

| 100 | 12.5 ± 2.1 | 150 ± 21.6 | 95 ± 15.4 |

| 1000 | 2.1 ± 0.8 | 25 ± 8.9 | 15 ± 5.3 |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Treatment Group | Mean Clinical Score (Day 21) | CNS Infiltrating CD4+ T cells (x10^4) | Pro-inflammatory Cytokine Expression (mRNA fold change) |

| Vehicle | 4.2 ± 0.5 | 15.2 ± 1.8 | TNF-α: 8.5 ± 1.2, IL-6: 12.1 ± 1.9 |

| This compound (10 mg/kg) | 2.1 ± 0.3 | 6.8 ± 0.9 | TNF-α: 3.2 ± 0.6, IL-6: 4.5 ± 0.8 |

| This compound (50 mg/kg) | 0.8 ± 0.2 | 2.1 ± 0.5 | TNF-α: 1.5 ± 0.3, IL-6: 2.1 ± 0.4 |

Experimental Protocols

1. In Vitro NF-κB Nuclear Translocation Assay

This protocol details the immunofluorescence staining method used to quantify NF-κB nuclear translocation in primary microglial cells.

Caption: Workflow for NF-κB immunofluorescence assay.

2. EAE Mouse Model Protocol

This protocol outlines the induction and treatment of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice.

Caption: Timeline for the EAE mouse model experiment.

The preclinical data for this compound are highly promising, demonstrating potent inhibition of the NF-κB pathway and significant efficacy in models of neuroinflammation. Future studies will focus on comprehensive toxicology and pharmacokinetic profiling to support an Investigational New Drug (IND) application. Further investigation into the therapeutic potential of this compound in other neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, is also warranted.

An In-depth Technical Guide to the Physicochemical and Biological Properties of Ruski-201, a Hedgehog Acyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Ruski-201, a potent and specific inhibitor of Hedgehog acyltransferase (Hhat). Due to the limited publicly available information on the specific solubility and stability of this compound, this document also outlines standard experimental protocols for determining these crucial parameters for a chemical probe. Furthermore, it details the compound's known biological activity and its role within the Hedgehog signaling pathway.

Introduction to this compound

This compound has been identified as a significant chemical probe for studying the catalytic function of Hhat.[1] Hhat is a key enzyme responsible for the palmitoylation of Hedgehog (Hh) proteins, a critical step in their signaling cascade. By inhibiting Hhat, this compound effectively blocks Hh signaling, making it a valuable tool for research in developmental biology and oncology, where the Hh pathway is often dysregulated.

Physicochemical Properties

Table 1: Storage and Handling of this compound

| Form | Storage Temperature | Special Conditions |

| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area. Avoid direct sunlight and sources of ignition.[2] |

| In Solvent | -80°C | Avoid inhalation, and contact with eyes and skin. Use in an area with appropriate exhaust ventilation.[2] |

Standard Experimental Protocols for Solubility and Stability Assessment

Given the absence of specific data for this compound, this section outlines generalized, standard methodologies for determining the aqueous solubility and chemical stability of a research compound. These protocols are fundamental in early-stage drug development and chemical probe characterization.

3.1. Aqueous Solubility Determination (Thermodynamic Solubility)

This experiment measures the equilibrium concentration of a compound in an aqueous buffer at a specific pH and temperature.

-

Materials: The test compound (e.g., this compound), phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4), a high-performance liquid chromatography (HPLC) system with a suitable column and detector, calibration standards of the compound, and a temperature-controlled shaker.

-

Methodology:

-

An excess amount of the solid compound is added to a known volume of PBS in a sealed vial.

-

The resulting suspension is agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, the suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then quantified using a validated HPLC method against a standard curve of known concentrations.

-

3.2. Chemical Stability Assessment in Solution

This protocol assesses the degradation of a compound in a specific solvent or buffer over time under defined storage conditions.

-

Materials: The test compound, the solvent of interest (e.g., DMSO, PBS), HPLC system, and temperature- and light-controlled storage chambers.

-

Methodology:

-

A stock solution of the compound is prepared at a known concentration in the desired solvent.

-

Aliquots of this solution are stored under various conditions (e.g., room temperature, 4°C, -20°C, protected from light).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), a sample is taken from each storage condition.

-

The concentration of the remaining parent compound in each sample is determined by HPLC.

-

The percentage of the compound remaining at each time point relative to the initial concentration (time 0) is calculated to determine its stability under those conditions.

-

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the Hhat enzyme. Its biological activity has been quantified in cellular assays.

Table 2: In Vitro Activity of this compound

| Cell Line | Assay Type | Parameter | Value |

| HEK293 | Hh Signaling Assay | IC₅₀ | 0.20 µM[1] |

The Hedgehog signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in the formation of various cancers. This compound's inhibition of Hhat prevents the palmitoylation of the Sonic Hedgehog (Shh) protein, which is essential for its signaling activity. This ultimately leads to the downstream blockade of the Hh pathway.

Hedgehog Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the inhibitory action of this compound. In the absence of the Hedgehog ligand (like Shh), the Patched (PTCH1) receptor inhibits the Smoothened (SMO) protein. This leads to the proteolytic cleavage of the GLI transcription factors into their repressor forms (GLIR), which then translocate to the nucleus to inhibit the transcription of Hh target genes.

When Shh is present and palmitoylated by Hhat, it binds to and inhibits PTCH1. This relieves the inhibition of SMO, which then transduces a signal to the cytoplasm, preventing the cleavage of GLI proteins into their activator forms (GLIA). GLIA then moves to the nucleus to activate the transcription of target genes involved in cell proliferation and survival. This compound blocks the initial palmitoylation step, thus preventing the entire signaling cascade from being activated.

Caption: Hedgehog signaling pathway and the inhibitory point of this compound.

Conclusion

This compound is a valuable chemical tool for the study of the Hedgehog signaling pathway due to its potent and specific inhibition of Hhat. While detailed public data on its solubility and stability are currently lacking, standardized experimental protocols can be employed to determine these critical parameters. The characterization of its biological activity provides a solid foundation for its use in cellular and in vivo models to further elucidate the role of Hhat in health and disease. Researchers and drug development professionals are encouraged to perform in-house characterization of this compound's physicochemical properties to ensure the reliability and reproducibility of their experimental results.

References

Methodological & Application

Application Notes: Cryopreservation and Thawing of Mammalian Cells

Introduction

Cryopreservation is the process of cooling and storing cells at very low temperatures to preserve their viability and function. It is a cornerstone of cell culture, enabling the long-term storage of valuable cell lines, preventing genetic drift from continuous passaging, and safeguarding against loss from contamination.[1][2] The success of cryopreservation hinges on minimizing the formation of damaging intracellular ice crystals and mitigating the toxic effects of cryoprotective agents.[3] This is typically achieved by a slow, controlled cooling rate and the use of cryoprotectants like dimethyl sulfoxide (DMSO) or glycerol.[2] The subsequent thawing process is equally critical; rapid thawing is essential to prevent the recrystallization of ice, which can cause cellular damage.[4]

Principle of the Method

The fundamental principle of successful cryopreservation is to minimize intracellular ice crystal formation during freezing and thawing. During slow cooling, water leaves the cell, increasing the intracellular solute concentration and reducing the freezing point.[3] Cryoprotective agents (CPAs) like DMSO further reduce the freezing point and prevent lethal ice crystal formation.[3][5] The standard procedure involves freezing cells at a controlled rate of approximately -1°C per minute until they reach -80°C, followed by long-term storage in the vapor phase of liquid nitrogen (below -135°C).[2][6] When reviving cells, a rapid thaw in a 37°C water bath is performed to minimize the time cells spend in a partially frozen state where ice recrystallization can occur.[4]

Applications

-

Cell Line Banking: Creation of master and working cell banks to ensure a consistent and reproducible supply of cells for experiments.[3]

-

Preservation of Valuable Cultures: Safeguarding primary cells, stem cells, and genetically modified cell lines.[1]

-

Transportation: Allows for the safe shipment of cell lines between research facilities.[2]

-

Experiment Synchronization: Enables researchers to pause cell growth and restart cultures at a convenient time for synchronized experiments.

Quantitative Data Summary

Successful cryopreservation and thawing should result in high cell viability and recovery. The following table provides representative data for a typical cryopreservation process. Viability is often assessed using a trypan blue exclusion assay, where viable cells with intact membranes exclude the dye, while non-viable cells do not.[7]

| Parameter | Pre-Freeze | Immediate Post-Thaw | 24 Hours Post-Thaw |

| Cell Viability (%) | > 95% | > 85% | > 90% (after recovery) |

| Cell Concentration (cells/mL) | 2 x 10⁶ | 2 x 10⁶ | Varies based on seeding density |

| Morphology | Healthy, adherent/spherical | Rounded, some debris | Adherent, spreading, normal morphology |

Note: Post-thaw viability can initially be lower and may reach a minimum around 24 hours before recovering as healthy cells begin to proliferate.[8] It is crucial to monitor the culture and change the medium to remove dead cells and residual cryoprotectant.[8]

Experimental Protocols

Protocol 1: Cryopreservation of Adherent Mammalian Cells

This protocol describes a general method for freezing adherent cells.

Materials:

-

Healthy, log-phase cell culture (70-80% confluent)[5]

-

Complete growth medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

0.05% Trypsin-EDTA

-

Cryoprotective Agent (CPA): Dimethyl sulfoxide (DMSO), cell culture grade[6]

-

Fetal Bovine Serum (FBS)

-

Sterile cryogenic vials

-

Controlled-rate freezing container (e.g., Mr. Frosty™)[6]

-

-80°C freezer

-

Liquid nitrogen storage vessel

Procedure:

-

Cell Preparation: Twenty-four hours before freezing, replace the culture medium to ensure the cells are in a healthy, logarithmic growth phase.

-

Harvesting:

-

Aspirate the growth medium from the culture vessel.

-

Wash the cell monolayer once with PBS.

-

Add just enough Trypsin-EDTA to cover the cell surface and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding at least two volumes of complete growth medium.

-

Transfer the cell suspension to a 15 mL conical tube.

-

-

Cell Counting:

-

Take a small aliquot of the cell suspension and determine the total and viable cell count using a hemocytometer and trypan blue. Viability should be above 90%.

-

-

Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[4]

-

Resuspension in Freezing Medium:

-

Prepare the freezing medium. A common formulation is 90% FBS and 10% DMSO.

-

Carefully aspirate the supernatant and resuspend the cell pellet in cold freezing medium to a final concentration of 2-4 x 10⁶ viable cells/mL.

-

-

Aliquoting: Dispense 1 mL of the cell suspension into pre-labeled cryogenic vials.

-

Controlled Freezing:

-

Place the cryovials into a controlled-rate freezing container.

-

Immediately place the container in a -80°C freezer overnight. This achieves a cooling rate of approximately -1°C per minute.[2]

-

-

Long-Term Storage: The next day, transfer the vials to the vapor phase of a liquid nitrogen storage tank (below -135°C).[6]

Protocol 2: Thawing of Cryopreserved Cells

This protocol outlines the steps for reviving frozen cells for culture.

Materials:

-

Cryopreserved vial of cells

-

Complete growth medium, pre-warmed to 37°C

-

37°C water bath

-

Sterile 15 mL conical tube

-

70% ethanol

-

Culture vessel (e.g., T-25 flask)

Procedure:

-

Preparation: Pre-warm the complete growth medium to 37°C. Add the appropriate volume of medium to a new culture flask.

-

Rapid Thawing:

-

Remove the cryovial from the liquid nitrogen storage.

-

Immediately immerse the lower half of the vial in a 37°C water bath. Do not submerge the cap.

-

Gently agitate the vial until only a small ice crystal remains (typically 1-2 minutes).

-

-

Decontamination: Wipe the outside of the vial with 70% ethanol before opening it in a laminar flow hood.

-

Dilution and Removal of CPA:

-

Using a sterile pipette, transfer the entire content of the vial into a 15 mL conical tube containing 5-10 mL of pre-warmed complete growth medium. This dilutes the DMSO, which is toxic to cells at warmer temperatures.[3]

-

Centrifuge the cell suspension at 200 x g for 5 minutes.[9]

-

Aspirate the supernatant containing the cryoprotectant.

-

-

Seeding:

-

Resuspend the cell pellet in fresh, pre-warmed growth medium.

-

Transfer the cell suspension into the prepared culture vessel.

-

-

Incubation and Recovery:

-

Place the culture vessel in a humidified incubator at 37°C with 5% CO₂.

-

Observe the cells for attachment and growth within 24 hours.[9] It is advisable to change the medium after 24 hours to remove any remaining dead cells and residual cryoprotectant.

-

Visualizations

Caption: Workflow for the cryopreservation of mammalian cells.

Caption: Workflow for thawing and recovering cryopreserved cells.

References

- 1. Best Practices for Freezing Cell Cultures | The Scientist [the-scientist.com]

- 2. stemcell.com [stemcell.com]

- 3. eppendorf.com [eppendorf.com]

- 4. Protocol for Rate-Controlled Cryopreservation and Thawing of Mammalian Cells - Creative Biogene [creative-biogene.com]

- 5. coleparmer.com [coleparmer.com]

- 6. Cell Freezing Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cellculturecompany.com [cellculturecompany.com]

Application Notes and Protocols for Ruski-201 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruski-201 is a potent and specific small-molecule inhibitor of Hedgehog acyltransferase (Hhat).[1] Hhat is a crucial enzyme in the Hedgehog (Hh) signaling pathway, responsible for the N-terminal palmitoylation of Hh ligands (e.g., Sonic Hedgehog, Shh). This lipid modification is essential for their signaling activity.[2] By inhibiting Hhat, this compound effectively blocks the Hh signaling cascade. The Hh pathway plays a vital role in embryonic development and its aberrant reactivation is implicated in the progression of various cancers, making Hhat a compelling therapeutic target.[2][3]

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in research settings.

Mechanism of Action

This compound belongs to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine class of Hhat inhibitors.[1] It directly targets Hhat, preventing the transfer of palmitate to Hh proteins. This inhibition occurs upstream of the well-known Hh pathway components Smoothened (SMO) and Gli.[4] Consequently, this compound can block all downstream Hh signaling, including non-canonical, SMO-independent pathways.[4] In vitro studies have demonstrated that this compound induces Hhat-dependent and Hh-dependent inhibition in tumor cell lines.[5]

Signaling Pathway Diagram

Caption: Inhibition of Hhat by this compound blocks Hedgehog ligand palmitoylation.

Quantitative Data

The following table summarizes the in vitro potency of this compound and a related compound, IMP-1575.

| Compound | Target | Assay | IC50/EC50 | Reference |

| This compound | Hhat | In vitro palmitoylation | Not specified, but potent | [5] |

| Hh Signaling | Cell-based reporter | Low µM to nM range | [1] | |

| IMP-1575 | Hhat | Acyl-cLIP biochemical | ~99 nM | [1] |

| Hh Signaling | Cell-based reporter | 99 nM | [1] |

Note: Specific IC50 values for this compound are not consistently reported across publications, but it is established as a potent inhibitor.

Experimental Protocols

Important Consideration for In Vivo Studies:

Significant challenges exist for the in vivo application of this compound and other inhibitors from the same chemical series. Studies have shown that these compounds are highly metabolically unstable in both mouse and human microsomes.[1] For instance, a related compound, RU-SKI 43, was found to have a very short half-life of 17 minutes in mouse plasma after intravenous administration, which limits its use in animal toxicity and efficacy studies.[4] Therefore, while this compound is a valuable tool for in vitro studies, its direct use in animal models is not recommended without chemical modification to improve its pharmacokinetic properties.

The following protocol is a general guideline for the administration of a hypothetical, metabolically stable Hhat inhibitor in a mouse xenograft model of cancer. This should be adapted based on the specific properties of the compound being tested.

General Protocol: Evaluation of a Stable Hhat Inhibitor in a Mouse Xenograft Model

1. Animal Model:

-

Species: Athymic Nude (nu/nu) or SCID mice.[6]

-

Age: 6-8 weeks.

-

Cell Line: A cancer cell line with known aberrant Hedgehog signaling (e.g., certain medulloblastoma, basal cell carcinoma, or pancreatic cancer lines).

2. Materials:

-

Stable Hhat inhibitor (e.g., a future analog of this compound).

-

Vehicle solution (e.g., 0.5% methylcellulose, DMSO, saline, depending on compound solubility).

-

Cancer cells for implantation.

-

Matrigel (optional, to improve tumor take rate).

-

Calipers for tumor measurement.

-

Standard animal housing and care facilities.

3. Experimental Workflow:

Caption: Workflow for testing a Hhat inhibitor in a xenograft mouse model.

4. Detailed Procedure:

-

Tumor Implantation:

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend cells in a sterile solution (e.g., PBS or media) at a concentration of 2 x 106 cells per 100 µL.[7] Mixing with Matrigel at a 1:1 ratio can enhance tumor formation.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

When tumors reach a mean size of approximately 150 mm3, randomize the animals into treatment and control groups (e.g., n=8-10 mice per group).[7]

-

-

Drug Preparation and Administration:

-

Prepare the Hhat inhibitor in the chosen vehicle at the desired concentration. The exact dose will need to be determined through pharmacokinetic and tolerability studies.

-

Administer the compound or vehicle to the respective groups. Common routes of administration for small molecules include oral gavage or intraperitoneal (IP) injection. Dosing frequency (e.g., daily, twice daily) will depend on the compound's half-life.

-

-

Monitoring and Endpoint:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of weeks), euthanize the mice.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for Hh pathway markers, Western blot, or qRT-PCR).

-

5. Data Analysis:

-

Compare the tumor growth rates and final tumor weights between the vehicle-treated and inhibitor-treated groups.

-

Analyze downstream markers of Hh pathway activity (e.g., Gli1 expression) in the tumor tissues to confirm target engagement.

-

Assess any signs of toxicity by monitoring animal weight and general health.

Conclusion

This compound is a potent and specific inhibitor of Hhat, making it an excellent tool for in vitro studies of the Hedgehog signaling pathway. However, its application in animal models is currently hampered by metabolic instability. The development of new, more stable Hhat inhibitors based on the this compound scaffold will be necessary to fully validate Hhat as a therapeutic target in vivo. The provided general protocol offers a framework for the preclinical evaluation of such next-generation compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. What are HHAT inhibitors and how do they work? [synapse.patsnap.com]

- 3. Potent HHAT inhibitor offers chance to understand hedgehog signaling in disease | Imperial News | Imperial College London [imperial.ac.uk]

- 4. Inhibitors of Hedgehog Acyltransferase Block Sonic Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Ruski-201 dosage and administration guidelines

Following a comprehensive search of scientific and medical databases, no information has been found regarding a compound or drug designated as "Ruski-201." This suggests that "this compound" may be a misnomer, an internal development code that has not been publicly disclosed, or a fictional substance.

The search for "this compound" and related terms did not yield any relevant results in clinical trial registries, peer-reviewed publications, or other scientific resources. Consequently, it is not possible to provide any information on its dosage, administration guidelines, mechanism of action, or any associated experimental protocols.

It is important to note that while the search did identify other investigational compounds with similar-sounding names, such as PB-201 , a glucokinase activator for type 2 diabetes[1], and ONC201 (dordaviprone) , an oral antagonist of dopamine receptor D2 being investigated for H3 K27M-mutant diffuse glioma[2][3], these are distinct entities and the information available for them is not applicable to "this compound." Similarly, compounds like ODM-201 for prostate cancer[4][5] and the immunocytokine SOT201 [6] were identified but are unrelated.

Without any data on "this compound," the creation of detailed application notes, protocols, and diagrams as requested is not feasible. Researchers, scientists, and drug development professionals are advised to verify the name and origin of the compound of interest to ensure they are seeking information on a valid and documented substance.

References

- 1. A multicentre, randomized, double-blind, parallel, active- and placebo-controlled Phase 3 clinical study of the glucokinase activator PB-201 in treatment-naive patients with type 2 diabetes mellitus: A study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ACTION: a randomized phase 3 study of ONC201 (dordaviprone) in patients with newly diagnosed H3 K27M-mutant diffuse glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, Antitumor Activity, and Safety of ODM-201 in Patients with Chemotherapy-naive Metastatic Castration-resistant Prostate Cancer: An Open-label Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and Antitumour Activity of ODM-201 (BAY-1841788) in Castration-resistant, CYP17 Inhibitor-naïve Prostate Cancer: Results from Extended Follow-up of the ARADES Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes: Analytical Methods for Detecting Ruski-201

Introduction

Ruski-201 is a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). As a key component of the Ras-Raf-MEK-ERK signaling pathway, MEK1/2's phosphorylation and activation of ERK1/2 are crucial steps in transmitting extracellular signals to the nucleus, regulating cellular processes like proliferation, differentiation, and survival.[1][2][3] Dysregulation of the MAPK/ERK pathway is a hallmark of many human cancers, making MEK1/2 a prime target for therapeutic intervention.[4] These application notes provide a detailed overview of the primary analytical methods for the quantification of this compound in biological matrices and the characterization of its cellular activity.

Mechanism of Action

This compound is an ATP-non-competitive inhibitor that binds to an allosteric pocket on the MEK1/2 enzymes. This binding prevents the conformational change required for MEK1/2 to be phosphorylated and activated by its upstream kinase, RAF. Consequently, this compound effectively blocks the phosphorylation of ERK1/2, leading to the downstream inhibition of transcription factors responsible for cell proliferation and survival.

Key Applications

-

Pharmacokinetic (PK) Studies: Quantification of this compound concentrations in plasma, tissues, and other biological fluids to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacodynamic (PD) Studies: Assessment of the inhibitory effect of this compound on the MAPK/ERK signaling pathway in cells and tissues by measuring the phosphorylation status of ERK1/2.

-

In Vitro Efficacy Studies: Determination of the potency of this compound in inhibiting cell proliferation and viability in cancer cell lines, typically by calculating the half-maximal inhibitory concentration (IC50).

-

High-Throughput Screening (HTS): Use in screening assays to identify other small molecules that may interact with the MAPK/ERK pathway.[5]

Signaling Pathway Diagram

The following diagram illustrates the MAPK/ERK signaling cascade and the specific point of inhibition by this compound.

Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma.[6][7]

1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a stable isotope-labeled version of this compound

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (K2EDTA)

2. Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 200 µL of ACN containing the internal standard (e.g., 100 ng/mL).

-

Vortex each tube for 30 seconds to precipitate proteins.[8]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-